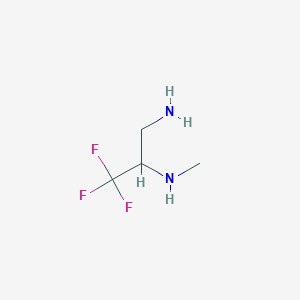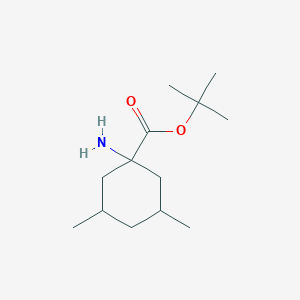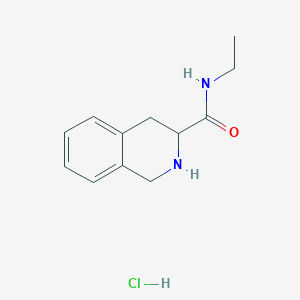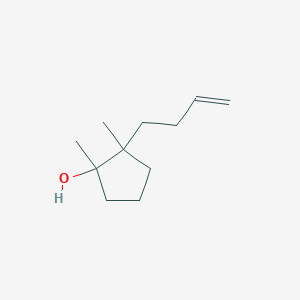
4-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a 4,4-dimethylpyrrolidin-3-yl group and a methyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole typically involves the reaction of 4,4-dimethylpyrrolidine with 1-methyl-1H-pyrazole under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, tert-butyl (4,4-dimethylpyrrolidin-3-yl)carbamate can be synthesized using tert-butyl carbamate and 4,4-dimethylpyrrolidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity. The process would also involve purification steps like crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine derivative.
Applications De Recherche Scientifique
4-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, but the compound’s structure suggests it could modulate biological activities by binding to active sites or altering protein conformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride: This compound shares the 4,4-dimethylpyrrolidin-3-yl group but differs in its functional groups.
(4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride: Another similar compound with a hydroxyl group instead of a pyrazole ring.
Uniqueness
4-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
4-(4,4-dimethylpyrrolidin-3-yl)-1-methylpyrazole |
InChI |
InChI=1S/C10H17N3/c1-10(2)7-11-5-9(10)8-4-12-13(3)6-8/h4,6,9,11H,5,7H2,1-3H3 |
Clé InChI |
FGJPDJXTQDAZIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC1C2=CN(N=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13235862.png)



![3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane](/img/structure/B13235889.png)


![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13235909.png)
![N-[2-(Thiophen-2-YL)ethyl]cyclopentanamine](/img/structure/B13235913.png)


![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13235927.png)

